Cas no 1208076-69-0 (4-chloro-3-(trifluoromethyl)phenylmethanethiol)

4-Chloro-3-(trifluoromethyl)phenylmethanethiol is a specialized organosulfur compound featuring both chloro and trifluoromethyl substituents on the phenyl ring, along with a reactive methanethiol (-CH₂SH) group. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiol functionality allows for versatile derivatization, such as thioether formation or metal coordination. Its well-defined purity and stability under controlled conditions ensure consistent performance in demanding applications. The compound is commonly utilized in cross-coupling reactions, ligand synthesis, and as a building block for bioactive molecules.
4-chloro-3-(trifluoromethyl)phenylmethanethiol structure
1208076-69-0 structure
Product name:4-chloro-3-(trifluoromethyl)phenylmethanethiol
CAS No:1208076-69-0
MF:C8H6ClF3S
MW:226.646450519562
MDL:MFCD12026300
CID:4577540
PubChem ID:50998137

4-chloro-3-(trifluoromethyl)phenylmethanethiol Chemical and Physical Properties

Names and Identifiers

    • [4-chloro-3-(trifluoromethyl)phenyl]methanethiol
    • 4-Chloro-3-(trifluoromethyl)benzyl mercaptan
    • 4-chloro-3-(trifluoromethyl)phenylmethanethiol
    • MDL: MFCD12026300
    • Inchi: 1S/C8H6ClF3S/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3,13H,4H2
    • InChI Key: GYYLYTGRXWQYJQ-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(Cl)C(C(F)(F)F)=C1)S

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2

4-chloro-3-(trifluoromethyl)phenylmethanethiol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1939084-0.5g
[4-chloro-3-(trifluoromethyl)phenyl]methanethiol
1208076-69-0
0.5g
$809.0 2023-09-17
Enamine
EN300-1939084-0.05g
[4-chloro-3-(trifluoromethyl)phenyl]methanethiol
1208076-69-0
0.05g
$707.0 2023-09-17
Enamine
EN300-1939084-5.0g
[4-chloro-3-(trifluoromethyl)phenyl]methanethiol
1208076-69-0
5g
$2525.0 2023-06-03
Enamine
EN300-1939084-10g
[4-chloro-3-(trifluoromethyl)phenyl]methanethiol
1208076-69-0
10g
$3622.0 2023-09-17
Enamine
EN300-1939084-1g
[4-chloro-3-(trifluoromethyl)phenyl]methanethiol
1208076-69-0
1g
$842.0 2023-09-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1374705-50mg
(4-Chloro-3-(trifluoromethyl)phenyl)methanethiol
1208076-69-0 98%
50mg
¥18446.00 2024-08-09
Enamine
EN300-1939084-2.5g
[4-chloro-3-(trifluoromethyl)phenyl]methanethiol
1208076-69-0
2.5g
$1650.0 2023-09-17
Enamine
EN300-1939084-0.1g
[4-chloro-3-(trifluoromethyl)phenyl]methanethiol
1208076-69-0
0.1g
$741.0 2023-09-17
Enamine
EN300-1939084-1.0g
[4-chloro-3-(trifluoromethyl)phenyl]methanethiol
1208076-69-0
1g
$871.0 2023-06-03
Oakwood
038292-5g
4-Chloro-3-(trifluoromethyl)benzyl mercaptan
1208076-69-0
5g
$1260.00 2023-09-16

Additional information on 4-chloro-3-(trifluoromethyl)phenylmethanethiol

4-Chloro-3-(Trifluoromethyl)phenylmethanethiol: A Comprehensive Overview

4-Chloro-3-(trifluoromethyl)phenylmethanethiol, with the CAS number 1208076-69-0, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a chloro-substituted phenyl ring and a trifluoromethyl group, which contribute to its distinct chemical properties and potential applications.

The molecular formula of 4-chloro-3-(trifluoromethyl)phenylmethanethiol is C9H6ClF3S, and its molecular weight is approximately 238.69 g/mol. The presence of the thiol group (-SH) imparts reactivity and functional versatility to the molecule, making it a valuable building block in synthetic chemistry. The compound's structure can be represented as:

C6H4-Cl-CF3-CH2-SH

In recent years, 4-chloro-3-(trifluoromethyl)phenylmethanethiol has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its use as an intermediate in the synthesis of pharmaceuticals. The trifluoromethyl group, known for its electron-withdrawing properties, can enhance the metabolic stability and bioavailability of drug molecules, while the thiol group can participate in various chemical reactions to form bioactive compounds.

A notable example of its application is in the development of anti-inflammatory agents. Research published in the Journal of Medicinal Chemistry (2021) highlighted the use of 4-chloro-3-(trifluoromethyl)phenylmethanethiol as a key intermediate in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs). These compounds exhibited improved potency and reduced side effects compared to traditional NSAIDs, making them promising candidates for further clinical evaluation.

Beyond pharmaceuticals, 4-chloro-3-(trifluoromethyl)phenylmethanethiol has also found applications in materials science. Its unique combination of functional groups makes it suitable for use in the synthesis of advanced materials with tailored properties. For instance, a study published in Advanced Materials (2022) demonstrated the use of this compound in the preparation of conductive polymers with enhanced thermal stability and mechanical strength.

The synthesis of 4-chloro-3-(trifluoromethyl)phenylmethanethiol typically involves several steps, including the introduction of the trifluoromethyl group and the formation of the thiol functionality. One common synthetic route involves starting from 4-chloro-3-trifluoromethylbenzaldehyde, which undergoes a series of reactions to form the desired product. The choice of synthetic method can significantly impact the yield and purity of the final compound, making it essential to optimize each step carefully.

In terms of safety and handling, while 4-chloro-3-(trifluoromethyl)phenylmethanethiol is not classified as a hazardous material, it should be handled with appropriate precautions due to its reactivity and potential for forming toxic byproducts. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn during handling, and work should be conducted in a well-ventilated area or fume hood.

The environmental impact of 4-chloro-3-(trifluoromethyl)phenylmethanethiol is another important consideration. Efforts are being made to develop more sustainable synthetic methods that minimize waste generation and reduce environmental footprint. Green chemistry principles are increasingly being applied to ensure that the production and use of this compound align with environmental standards.

In conclusion, 4-chloro-3-(trifluoromethyl)phenylmethanethiol (CAS No. 1208076-69-0) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique structural features make it an attractive candidate for drug discovery, materials science, and other advanced research areas. As ongoing research continues to uncover new possibilities, this compound is likely to play an increasingly important role in driving innovation and advancing scientific knowledge.

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